molecular formula C5H10ClNO2 B013478 Methyl 1-aminocyclopropanecarboxylate hydrochloride CAS No. 72784-42-0

Methyl 1-aminocyclopropanecarboxylate hydrochloride

Cat. No.: B013478
CAS No.: 72784-42-0
M. Wt: 151.59 g/mol
InChI Key: CHSDCWKLSHPKFY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 1-aminocyclopropanecarboxylate hydrochloride plays a pivotal role in biochemical reactions, particularly in the ethylene biosynthesis pathway. The compound is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase). This enzyme catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, which is then methylated to form this compound. The compound interacts with various enzymes, proteins, and other biomolecules, including ACC oxidase, which converts it to ethylene. These interactions are crucial for regulating ethylene production and, consequently, plant growth and development .

Cellular Effects

This compound influences various cellular processes in plants. It affects cell signaling pathways by modulating the levels of ethylene, which acts as a signaling molecule. This modulation impacts gene expression, leading to changes in cellular metabolism and physiological responses. For instance, increased ethylene levels can trigger the expression of genes involved in fruit ripening, senescence, and stress responses. The compound’s role in ethylene biosynthesis makes it a key regulator of these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to ethylene through the action of ACC oxidase. This enzyme catalyzes the oxidation of the compound, leading to the release of ethylene gas. The binding interactions with ACC oxidase are critical for this conversion process. Additionally, the compound can influence enzyme activity by acting as a substrate for ACC synthase, thereby regulating the overall rate of ethylene production. Changes in gene expression are mediated through ethylene-responsive transcription factors that bind to specific promoter regions of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the compound remains stable under controlled conditions but can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained changes in ethylene levels and associated physiological responses .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate ethylene levels without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular metabolism and physiological processes. Threshold effects have been identified, indicating the minimum dosage required to elicit a significant response. These studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway. It interacts with enzymes such as ACC synthase and ACC oxidase, which catalyze its conversion to ethylene. The compound’s role in this pathway is crucial for regulating ethylene production and, consequently, plant growth and development. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in ethylene biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by factors such as concentration gradients and the presence of specific transporters. These interactions are essential for ensuring the compound reaches its target sites and exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum. This localization is essential for the compound to interact with its target enzymes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of nor-Binaltorphimine dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include cyclization, reduction, and chlorination reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: : Industrial production of nor-Binaltorphimine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: : Nor-Binaltorphimine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its selectivity and potency .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed: : The major products formed from these reactions include various derivatives of nor-Binaltorphimine dihydrochloride with modified functional groups. These derivatives are often used to study the structure-activity relationship and improve the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to nor-Binaltorphimine dihydrochloride include binaltorphimine, 5’-guanidinonaltrindole, and JDTic .

Uniqueness: : Nor-Binaltorphimine dihydrochloride is unique due to its high selectivity for the kappa opioid receptor and its ability to block this receptor without affecting the mu or delta opioid receptors. This selectivity makes it a valuable tool for studying the specific role of the kappa opioid receptor in various physiological and pathological processes .

Properties

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSDCWKLSHPKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509210
Record name Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-42-0
Record name Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-aminocyclopropane-1-carboxylate hydrochloride
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